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Compound of Interest

Compound Name: BP-1-108

Cat. No.: B606319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the toxicological

profile of BP-1-108. It is intended for research purposes only and does not constitute a

comprehensive safety assessment. Significant data gaps exist in the public domain regarding

the complete toxicological properties of this compound.

Introduction
BP-1-108 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator

of Transcription 5 (STAT5). It targets the SH2 domain of STAT5, thereby preventing its

phosphorylation and subsequent dimerization, which are critical steps in the activation of the

JAK/STAT signaling pathway. Dysregulation of the STAT5 pathway is implicated in various

malignancies, particularly hematological cancers and some solid tumors, making STAT5 an

attractive target for therapeutic intervention. This guide provides a summary of the known

toxicological data for BP-1-108 and related compounds to aid in its preclinical development and

safety assessment.

Chemical Identity:

IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-

tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid

CAS Number: 1334492-85-1
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Molecular Formula: C₃₂H₃₈N₂O₆S

Molecular Weight: 578.72 g/mol

Non-Clinical Toxicology
A comprehensive toxicological profile for BP-1-108 has not been published in the peer-

reviewed literature. The following sections summarize the available data, with inferences drawn

from studies on closely related STAT inhibitors where noted.

Acute Toxicity
No dedicated acute toxicity studies for BP-1-108 are publicly available. General acute toxicity

studies in animals, typically rodents, would be required to determine the median lethal dose

(LD50) and identify potential target organs for acute toxicity.

Repeat-Dose Toxicity
Information on the sub-chronic and chronic toxicity of BP-1-108 is not available. For a

structurally similar STAT5 inhibitor, IST5-002, in vivo studies in mice showed no significant

acute, sub-chronic, or chronic toxic effects or changes in blood profiles[1][2][3]. These studies

provide a preliminary indication that selective STAT5 inhibition may be well-tolerated, but

compound-specific data for BP-1-108 is essential.

Cytotoxicity
BP-1-108 has demonstrated potent cytotoxic effects in various cancer cell lines, which is

consistent with its mechanism of action as a STAT5 inhibitor. The survival of normal

hematopoietic cells, which also rely on STAT5 signaling, is a key consideration. Studies on the

STAT5 inhibitor pimozide have shown that it does not significantly affect the survival of normal

peripheral blood mononuclear cells or in vitro colony formation by CD34+ cells from healthy

donors[4]. This suggests a potential therapeutic window for STAT5 inhibitors.

Table 1: In Vitro Cytotoxicity of BP-1-108 and Related STAT Inhibitors
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Compound Cell Line Assay Type Endpoint
Result
(IC50)

Citation

BP-1-108 K562 (CML) Cell Viability
Apoptosis

Induction
~20 µM [2]

BP-1-108
MV-4-11

(AML)
Cell Viability

Apoptosis

Induction
Not specified

IST5-002 K562 (CML)

STAT5

Phosphorylati

on Inhibition

Inhibition of

pYStat5
~1.1 µM

IST5-002

CWR22Rv1

(Prostate

Cancer)

STAT5

Phosphorylati

on Inhibition

Inhibition of

pYStat5
~1.3 µM

Genotoxicity
There are no published genotoxicity studies for BP-1-108. A standard battery of in vitro and in

vivo genotoxicity tests would be necessary to evaluate its mutagenic and clastogenic potential.

Carcinogenicity
Carcinogenicity studies for BP-1-108 have not been reported.

Reproductive and Developmental Toxicity
No data are available on the potential effects of BP-1-108 on fertility, reproduction, or

embryonic development.

Pharmacokinetics and Metabolism
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of BP-1-
108 is not publicly available. Understanding the pharmacokinetic profile is crucial for

interpreting toxicological findings and for designing in vivo efficacy and safety studies.

Experimental Protocols
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Detailed experimental protocols for toxicological studies of BP-1-108 are not available. The

following are generalized protocols for key in vitro and in vivo toxicity assessments that would

be relevant for this compound.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®
Assay)

Cell Culture: Plate cells (both cancer and normal cell lines) in 96-well plates at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of BP-1-108 (e.g., from 0.1 nM to

100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

Viability Assessment:

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals

and measure the absorbance at a specific wavelength.

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an

indicator of cell viability, and measure luminescence.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-

response curve.

In Vivo Acute Toxicity Study (Rodent Model)
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

Dose Administration: Administer single doses of BP-1-108 via the intended clinical route

(e.g., oral gavage or intravenous injection) at several dose levels. Include a control group

receiving the vehicle.

Observation: Monitor the animals for a defined period (typically 14 days) for clinical signs of

toxicity, behavioral changes, body weight changes, and mortality.
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Necropsy and Histopathology: At the end of the observation period, perform a gross

necropsy on all animals. Collect major organs and tissues for histopathological examination

to identify any treatment-related changes.

Data Analysis: Determine the LD50 if possible and identify the No-Observed-Adverse-Effect

Level (NOAEL).

Signaling Pathways and Experimental Workflows
JAK/STAT5 Signaling Pathway Inhibition by BP-1-108
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Caption: Inhibition of the JAK/STAT5 signaling pathway by BP-1-108.
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General Workflow for In Vitro Cytotoxicity Assessment
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Caption: A generalized workflow for determining the in vitro cytotoxicity of BP-1-108.

Conclusion and Future Directions
The available data on the toxicological profile of BP-1-108 is sparse. While its mechanism of

action as a STAT5 inhibitor suggests potential for a favorable therapeutic index, comprehensive

preclinical safety studies are required to validate this. Key data gaps that need to be addressed

include:

In vivo acute, sub-chronic, and chronic toxicity studies.

A full panel of genotoxicity assays.

Carcinogenicity and reproductive toxicity assessments.

Pharmacokinetic (ADME) profiling.

Cytotoxicity studies in a broader panel of normal human cell lines.

Researchers and drug developers should proceed with caution and conduct a thorough,

systematic toxicological evaluation of BP-1-108 to establish its safety profile before considering

clinical development. The information on related STAT inhibitors can serve as a guide for

designing these critical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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